N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
CAS No.:
Cat. No.: VC8914758
Molecular Formula: C17H17Br3N2O
Molecular Weight: 505.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17Br3N2O |
|---|---|
| Molecular Weight | 505.0 g/mol |
| IUPAC Name | N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C17H17Br3N2O/c1-12-7-9-14(10-8-12)15(23)22-16(17(18,19)20)21-11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23) |
| Standard InChI Key | RQWHDONRTVQVBK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NCC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
N-[1-(Benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide features a central ethyl group substituted with three bromine atoms at the C2 position, a benzylamine group at C1, and a 4-methylbenzamide moiety. The stereochemistry remains undefined in available data, with zero of one possible stereocenter specified .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₇Br₃N₂O |
| Average mass | 505.048 g/mol |
| Monoisotopic mass | 501.889099 g/mol |
| ChemSpider ID | 3077379 |
| CAS Registry Number | 324769-56-4 |
The compound’s IUPAC name, N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide, reflects its substituent arrangement and functional groups .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide draws from established protocols for halogenated benzamides. A plausible route involves:
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Acylation: Reacting 4-methylbenzoic acid with thionyl chloride to form the acyl chloride.
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Nucleophilic Substitution: Treating 2,2,2-tribromoethylamine with benzyl bromide to introduce the benzylamino group.
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Coupling: Combining the acyl chloride with the tribromoethyl-benzylamine intermediate under basic conditions.
This approach mirrors methods used for analogous trichloroethyl derivatives, where halogenated ethylamines serve as key intermediates.
Optimization Challenges
Synthetic hurdles include:
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Steric hindrance from the tribromoethyl group, necessitating elevated temperatures or polar aprotic solvents like DMF.
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Bromine instability under acidic conditions, requiring pH-controlled environments .
Recent advances in multicomponent reactions (MCRs), such as the Ugi reaction, offer alternative pathways for constructing similar polycyclic benzamides with reduced step counts .
Structural Elucidation and Spectroscopic Analysis
Infrared (IR) Spectroscopy
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Amide C=O stretch: Observed at ~1,650 cm⁻¹, consistent with benzamide derivatives .
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N-H vibrations: Broad bands near 3,300 cm⁻¹ indicate secondary amine and amide NH groups .
Nuclear Magnetic Resonance (NMR)
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